molecular formula C16H8O5 B14482268 10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione CAS No. 65169-17-7

10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione

Cat. No.: B14482268
CAS No.: 65169-17-7
M. Wt: 280.23 g/mol
InChI Key: FWNBLIKUTSIRFR-UHFFFAOYSA-N
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Description

10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes two fused benzopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione typically involves the condensation of coumarin-3-carboxylic acid with m-diethylaminophenol . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione include other benzopyran derivatives such as 6H,7H-1benzopyrano3,4-cbenzopyran-6,7-dione and 6H-1benzopyrano[4,3-b]quinoline .

Uniqueness: What sets 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione apart is its specific structural configuration and the presence of the hydroxy group at the 10th position. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

CAS No.

65169-17-7

Molecular Formula

C16H8O5

Molecular Weight

280.23 g/mol

IUPAC Name

10-hydroxychromeno[4,3-b]chromene-6,7-dione

InChI

InChI=1S/C16H8O5/c17-8-5-6-9-12(7-8)20-15-10-3-1-2-4-11(10)21-16(19)13(15)14(9)18/h1-7,17H

InChI Key

FWNBLIKUTSIRFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C4=C(O3)C=C(C=C4)O)C(=O)O2

Origin of Product

United States

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